3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid

Descripción general

Descripción

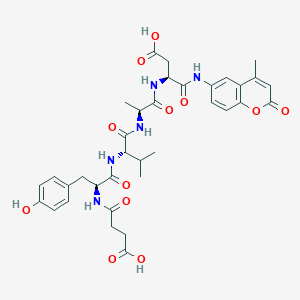

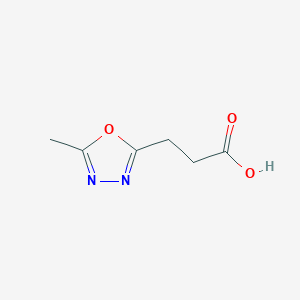

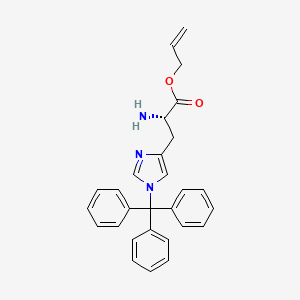

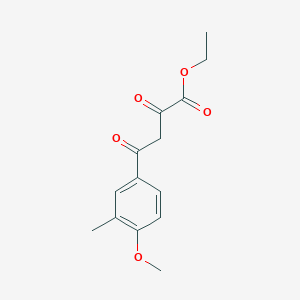

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid is a chemical compound with the linear formula C6H8N2O3 . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of oxadiazoles, including 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid, often involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The yield of this process can be as high as 85% .Molecular Structure Analysis

The molecular structure of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR) can reveal the presence of functional groups, such as carbonyl (C=O) and hydroxyl (OH) groups . Nuclear magnetic resonance (NMR) spectroscopy can provide information about the chemical environment of hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación

Anticancer Activity

The 1,3,4-oxadiazole derivatives have shown promising anticancer potential . In a study, thiazolidin-4-one analogues having a 1,3,4-oxadiazole moiety were synthesized and investigated for their antiproliferative potential . The cytotoxicity screening studies revealed that certain analogues possessed comparable efficacy, within the IC 50 range (1 to 7 μM), when taking doxorubicin as a reference drug .

Antimicrobial Activity

1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial activity . In one study, certain molecules were found to possess potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM . Another study highlighted the bactericidal activity of 2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazoles .

Antioxidant Potential

The 1,3,4-oxadiazole derivatives have also been explored for their antioxidant potential . The antioxidant evaluation was performed using the DPPH assay and the screening results revealed that certain analogues were the most potent derivatives when compared with the positive control, ascorbic acid .

Anti-Inflammatory Property

Literature studies highlight that 1,3,4-oxadiazole has been widely explored for its anti-inflammatory property . The 1,3,4-oxadiazole moiety provides a scaffold on which pharmacophores can be arranged to afford potent and selective drugs .

Antiviral Activity

In a SARS-CoV-2 pseudovirus model, all honokiol derivatives, including those with 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones, were examined for their antiviral entry activities .

Pharmaceutical Drugs

The 1,3,4-oxadiazole ring is commercially available in many important drugs, such as Furamizole with potent antibacterial activity, Nesapidil with antiarrhythmic activity, Raltegravir as an antiviral drug, Tiodazosin as an antihypertensive agent, and the preferred derivative of the FDA-approved anticancer drug, Zibotentan .

Mecanismo De Acción

While the specific mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid is not well-studied, oxadiazoles have been found to exhibit a range of biological activities, including anticancer , antidiabetic , antiviral , and anti-inflammatory effects . These activities are often attributed to their ability to interact with various biological targets.

Propiedades

IUPAC Name |

3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-4-7-8-5(11-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFLYPMEODYQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)